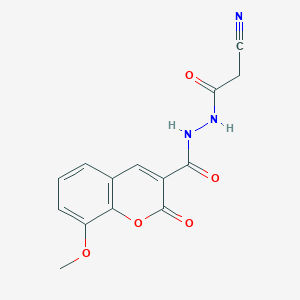
N'-(cyanoacetyl)-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of cyanoacetamide derivatives. These compounds are known for their significant role in the synthesis of various biologically active heterocyclic compounds. The presence of multiple functional groups, including cyano, methoxy, and oxo groups, makes this compound highly reactive and versatile in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carbohydrazide with cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic anhydride and cyanoacetic acid, under microwave irradiation . This method is preferred due to its efficiency and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a solvent-free reaction of aryl amines with ethyl cyanoacetate. This method involves stirring the reactants at elevated temperatures, typically around 70°C, followed by cooling to room temperature . This approach is advantageous as it minimizes the use of solvents and reduces environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano and methoxy groups.
Cyclization Reactions: It can participate in cyclization reactions to form complex ring structures, which are essential in the synthesis of biologically active molecules.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, cyanoacetic acid, and various amines. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 70°C .
Major Products Formed
The major products formed from these reactions are various heterocyclic compounds, including pyrazoles, pyridazines, and thiadiazoles. These compounds exhibit significant biological activities and are of interest in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
N’-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use in the development of new chemotherapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound’s cyano and methoxy groups allow it to form strong interactions with biological macromolecules, leading to its biological activities. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and the modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-CYANOACETYL)-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE
- N-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE
- N-(2-CYANOACETYL)-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE
Uniqueness
N’-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE is unique due to the presence of the methoxy group at the 8th position of the chromene ring. This structural feature enhances its reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C14H11N3O5 |
|---|---|
Molekulargewicht |
301.25 g/mol |
IUPAC-Name |
N'-(2-cyanoacetyl)-8-methoxy-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C14H11N3O5/c1-21-10-4-2-3-8-7-9(14(20)22-12(8)10)13(19)17-16-11(18)5-6-15/h2-4,7H,5H2,1H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
SUURMIPZRPRUFD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15007973.png)



![ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B15007993.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)ethyl]propanamide](/img/structure/B15007994.png)

![Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate](/img/structure/B15008010.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15008039.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15008043.png)
![4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15008048.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(9H-thioxanthen-9-yl)aniline](/img/structure/B15008065.png)
![methyl (5E)-5-{[5-({[ethoxy(oxo)acetyl]amino}methyl)furan-2-yl]methylidene}-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15008070.png)
![7-(4-chlorophenyl)-8-[3-(hexyloxy)phenyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15008076.png)
